5-(4-Iodobenzoyl)-2-methylpyridine
Overview
Description
5-(4-Iodobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an iodobenzoyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodobenzoyl)-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyridine and 4-iodobenzoyl chloride.
Reaction: The 2-methylpyridine is reacted with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodobenzoyl)-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation: Products include oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction: Products include reduced forms, such as alcohols or amines.
Scientific Research Applications
5-(4-Iodobenzoyl)-2-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe or ligand in biological assays to study molecular interactions and pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Iodobenzoyl)-2-methylpyridine depends on its application:
Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Biological Studies: It can interact with biomolecules, altering their structure and function, which can be studied using various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoyl Chloride: Used in similar synthetic applications but lacks the pyridine ring.
2-Methylpyridine: A simpler pyridine derivative without the iodobenzoyl group.
4-Iodobenzoic Acid: Contains the iodobenzoyl group but lacks the pyridine ring.
Uniqueness
5-(4-Iodobenzoyl)-2-methylpyridine is unique due to the combination of the iodobenzoyl group and the 2-methylpyridine ring, which imparts specific chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
(4-iodophenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIZZVQRBFDNGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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